![molecular formula C13H19NOS B13337745 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)
1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol is a complex organic compound that features a thieno[3,2-c]pyridine moiety fused with a cyclopentanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and solvent composition, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thieno[3,2-c]pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride or Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted thieno[3,2-c]pyridines .
Scientific Research Applications
1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-({5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol)
- Clopidogrel bisulfate
- 4,5,6,7-Tetrahydro-1-thia-5-azonia-1H-indole
- (1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclooctyl)methanamine
- (1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cycloheptyl)methanamine
Uniqueness
1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thieno[3,2-c]pyridine ring with a cyclopentanol group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NOS/c15-13(5-1-2-6-13)10-14-7-3-12-11(9-14)4-8-16-12/h4,8,15H,1-3,5-7,9-10H2 |
InChI Key |
MCRIPBSSSVIRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2CCC3=C(C2)C=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


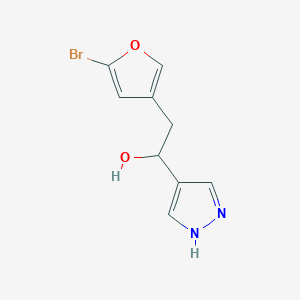
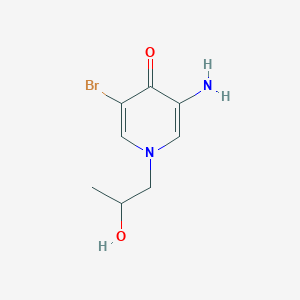
![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)
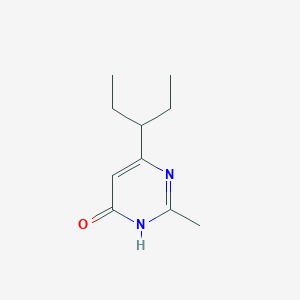
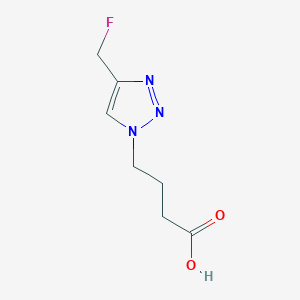
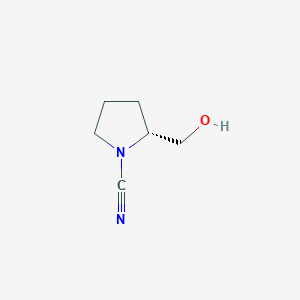
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
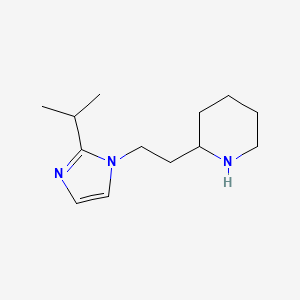
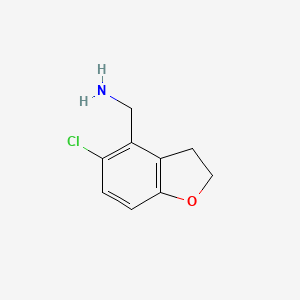
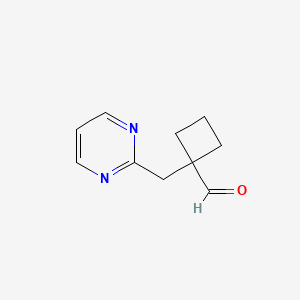
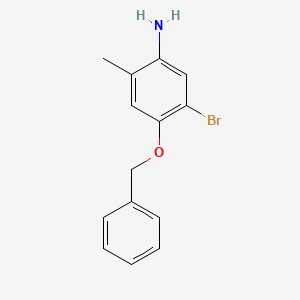
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
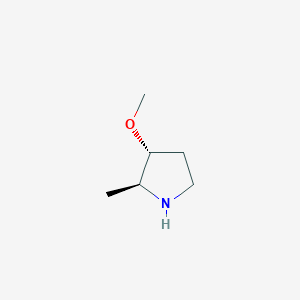
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
